molecular formula C21H14ClN3O B11120918 2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11120918
M. Wt: 359.8 g/mol
InChI Key: NUYKDGPUWLLAJX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of Carboxamide: The carboxamide group can be formed by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific combination of functional groups and the quinoline core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14ClN3O/c22-18-9-3-1-8-16(18)20-12-17(15-7-2-4-10-19(15)25-20)21(26)24-14-6-5-11-23-13-14/h1-13H,(H,24,26)

InChI Key

NUYKDGPUWLLAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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